4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol
Description
4-{[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol is a pyrazole-derived amine-alcohol compound characterized by a pyrazole ring substituted with methyl groups at the 1- and 5-positions, linked via a methylamino bridge to a butan-2-ol chain.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
4-[(1,5-dimethylpyrazol-4-yl)methylamino]butan-2-ol |
InChI |
InChI=1S/C10H19N3O/c1-8(14)4-5-11-6-10-7-12-13(3)9(10)2/h7-8,11,14H,4-6H2,1-3H3 |
InChI Key |
PBEUMCICTLSRAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCCC(C)O |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation and N-Arylation of Pyrazoles
- Recent methods enable direct preparation of N-substituted pyrazoles from primary aliphatic amines and diketones using electrophilic amination reagents.
- For example, a method reported in 2021 describes a one-pot reaction where primary amines react with 1,3-diketones and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C to yield N-alkyl pyrazoles with moderate yields (30–44%).
- This approach avoids metal catalysts and uses amines as limiting reagents, making it practical for functionalizing diverse amines.
Cyclocondensation of Hydrazines with 1,3-Diketones
- Classical synthesis of pyrazoles involves cyclocondensation of hydrazines with 1,3-diketones under acidic or neutral conditions.
- Optimization of solvents (e.g., aprotic dipolar solvents like DMF) and acid additives (e.g., HCl) can improve yields by accelerating dehydration steps.
- This method is widely used for preparing substituted pyrazoles but requires subsequent functionalization steps to introduce the aminoalkyl side chain.
Functionalization via Alkylation of Pyrazolyl Amines
- After obtaining a suitable pyrazolyl amine intermediate, alkylation with haloalkanols or epoxides can introduce the butan-2-ol side chain.
- This step typically involves nucleophilic substitution or ring-opening reactions under mild basic or neutral conditions to preserve the pyrazole ring.
Specific Preparation Route for 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol
While direct literature specifically for this exact compound is limited, the following synthetic strategy can be inferred and supported by related pyrazole chemistry:
Synthesis of 1,5-Dimethyl-4-(aminomethyl)pyrazole Intermediate
- Starting from 2,4-pentanedione (a 1,3-diketone) and methylhydrazine, cyclocondensation yields 1,5-dimethylpyrazole.
- Subsequent selective bromomethylation at the 4-position can provide 4-(bromomethyl)-1,5-dimethylpyrazole.
- Nucleophilic substitution of the bromomethyl group with ammonia or a primary amine yields 4-(aminomethyl)-1,5-dimethylpyrazole.
Coupling with 4-Hydroxybutan-2-ol or Derivatives
- The amino group on the pyrazole intermediate can be reacted with 4-chlorobutan-2-ol or epichlorohydrin followed by ring-opening to introduce the butan-2-ol side chain.
- Alternatively, reductive amination between 4-oxobutan-2-ol (a hydroxy ketone) and the pyrazolyl amine can be employed to form the target amino alcohol.
Reaction Conditions and Purification
- Typical solvents include DMF or DMSO for nucleophilic substitutions.
- Reactions are conducted at moderate temperatures (50–85 °C) to ensure good conversion without decomposition.
- Purification is achieved by column chromatography using silica gel or alumina, with eluents such as hexane/ethyl acetate mixtures.
Summary Table of Preparation Steps and Conditions
Research Findings and Considerations
- The direct preparation of N-substituted pyrazoles from primary amines and diketones is a practical and metal-free method, but yields vary depending on amine structure and reaction conditions.
- The presence of the hydroxy group in the side chain requires careful protection or mild conditions to avoid side reactions.
- Use of aprotic dipolar solvents like DMF enhances cyclocondensation and substitution reactions.
- Chromatographic purification is necessary due to side products and incomplete conversions.
Chemical Reactions Analysis
Types of Reactions
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazole ring or the butan-2-ol moiety.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism by which 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural homology with pyrazole derivatives reported in the literature. Key comparisons include:
Hydrogen Bonding and Crystallographic Behavior
The hydroxyl and amino groups in the target compound are expected to form robust hydrogen-bonding networks, a feature critical in crystal engineering (as noted in ). For example, the analog 4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one exhibits N–H···O bonds with bond lengths of ~2.8–3.0 Å, stabilizing its lattice . Similarly, the target compound’s hydroxyl group may act as both donor (O–H···N) and acceptor (N–H···O), influencing solubility and crystallinity.
Research Findings and Data Gaps
- Crystallographic Data: No direct crystal structure data for the target compound exists in the provided evidence. However, tools like ORTEP-3 and SHELX are standard for visualizing and refining such structures.
- Thermodynamic Properties : Predictions based on analogs suggest moderate solubility in polar solvents due to hydrogen bonding, but experimental validation is lacking.
Biological Activity
The compound 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol (commonly referred to as DM-Pyrazol) is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of DM-Pyrazol, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
DM-Pyrazol is characterized by its unique structure that includes a pyrazole ring attached to a butanol moiety through an amino-methyl linkage. Its molecular formula is , with a molecular weight of 197.28 g/mol. The structural representation can be summarized as follows:
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of DM-Pyrazol. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 3.79 |
| NCI-H460 (Lung Cancer) | 12.50 |
| SF-268 (Brain Cancer) | 42.30 |
These findings suggest that DM-Pyrazol could be a promising candidate for further development in cancer therapy .
Anti-inflammatory Effects
DM-Pyrazol has also demonstrated significant anti-inflammatory activity. In vitro assays indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response. This mechanism may be beneficial for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial strains. It has been tested against both gram-positive and gram-negative bacteria, showing effective inhibition at low concentrations. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These results indicate that DM-Pyrazol could serve as a potential lead in developing new antimicrobial agents .
The biological activity of DM-Pyrazol is primarily attributed to its ability to interact with various molecular targets within cells. The pyrazole ring allows for hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity.
- Inhibition of Enzymes : DM-Pyrazol has been shown to inhibit key enzymes involved in cancer metabolism and inflammation.
- Modulation of Signaling Pathways : The compound may modulate signaling pathways associated with cell proliferation and apoptosis, contributing to its anticancer effects.
Case Studies
Several case studies have investigated the efficacy of DM-Pyrazol in preclinical models:
- Study on Breast Cancer : In a study involving MCF7 cells, treatment with DM-Pyrazol resulted in significant apoptosis compared to control groups, indicating its potential as an anticancer agent.
- Inflammatory Disease Model : In rodent models of arthritis, administration of DM-Pyrazol reduced joint swelling and pain scores significantly compared to untreated controls.
Q & A
Q. Basic Research Focus
- In vitro assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (Kd).
- Enzyme inhibition : Employ kinetic assays (e.g., Michaelis-Menten plots) with purified targets (e.g., kinases or proteases) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values .
Q. Advanced Research Focus
- Molecular docking : Simulate interactions with homology-modeled receptors (e.g., AutoDock Vina).
- Mutagenesis studies : Identify critical binding residues by substituting amino acids (e.g., Ala-scanning) .
How should researchers address contradictions in physicochemical data (e.g., solubility, logP) across studies?
Q. Methodological Guidance
- Standardize protocols : Use OECD guidelines for logP determination (shake-flask vs. HPLC methods).
- Solvent selection : Compare DMSO, ethanol, and aqueous buffers to assess pH-dependent solubility .
- Inter-laboratory validation : Share samples with independent labs to verify reproducibility .
What environmental fate studies are relevant for this compound, and how should they be designed?
Q. Advanced Research Focus
- Biodegradation assays : Use OECD 301F (manometric respirometry) to assess microbial breakdown.
- Ecotoxicity : Test acute toxicity in Daphnia magna (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .
- Soil adsorption : Measure Koc (organic carbon partition coefficient) via batch equilibrium tests.
Table 2: Environmental Fate Parameters (Example)
| Parameter | Method | Result |
|---|---|---|
| logP (octanol-water) | HPLC (C18 column) | 2.1 ± 0.3 |
| Hydrolysis half-life | pH 7, 25°C | >30 days |
How can computational chemistry enhance the understanding of this compound’s reactivity?
Q. Advanced Research Focus
- Reactivity prediction : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
- Mechanistic studies : Simulate reaction pathways (e.g., transition state analysis) for amination or oxidation .
- ADMET profiling : Predict toxicity (e.g., ProTox-II) and metabolic stability (CYP450 interactions) .
What analytical techniques are most reliable for quantifying this compound in complex matrices?
Q. Basic Research Focus
- HPLC-UV/DAD : Use a C18 column with acetonitrile/water (60:40) mobile phase; LOD ≈ 0.1 µg/mL.
- LC-MS/MS : Employ MRM (multiple reaction monitoring) for high sensitivity (LOD < 1 ng/mL) .
- Calibration curves : Validate linearity (R² > 0.99) across 3 orders of magnitude .
How should researchers integrate theoretical frameworks into experimental design for this compound?
Q. Methodological Guidance
- Conceptual models : Link synthesis pathways to retrosynthetic analysis or green chemistry principles .
- Hypothesis-driven design : Use QSAR (quantitative structure-activity relationships) to prioritize derivatives for testing .
- Data triangulation : Combine experimental, computational, and literature data to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
